molecular formula C22H27N7OS B2735305 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-(methylthio)phenyl)piperazine-1-carboxamide CAS No. 1172861-71-0

4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-(methylthio)phenyl)piperazine-1-carboxamide

カタログ番号: B2735305
CAS番号: 1172861-71-0
分子量: 437.57
InChIキー: LRMDWMRHDHNCQB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to a class of heterocyclic molecules featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety, linked to a piperazine-1-carboxamide scaffold. Piperazine-pyrimidine hybrids are frequently explored for kinase inhibition, antimicrobial activity, or modulation of metabolic enzymes due to their ability to engage in hydrogen bonding and π-π stacking interactions .

特性

IUPAC Name

4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]-N-(3-methylsulfanylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7OS/c1-15-12-16(2)29(26-15)21-14-20(23-17(3)24-21)27-8-10-28(11-9-27)22(30)25-18-6-5-7-19(13-18)31-4/h5-7,12-14H,8-11H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMDWMRHDHNCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-(methylthio)phenyl)piperazine-1-carboxamide is a complex molecular entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N6OC_{19}H_{24}N_{6}O with a molecular weight of approximately 348.44 g/mol. The structure consists of a piperazine core substituted with a pyrazole and pyrimidine moiety, which are known for their diverse biological activities.

Antiparasitic Activity

Research indicates that compounds similar to this structure exhibit significant antiparasitic properties. For instance, derivatives containing pyrazole rings have been shown to inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The mechanism involves the inhibition of specific protein kinases crucial for the parasite's survival and proliferation .

Anti-inflammatory Properties

Studies have demonstrated that related pyrazole compounds possess anti-inflammatory effects. For example, certain derivatives inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in inflammatory responses, showing up to 85% inhibition at concentrations as low as 10 µM . This suggests that the compound may also exert anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial potential of similar pyrazole derivatives has been explored extensively. In vitro studies revealed promising activity against various bacterial strains, including E. coli and Staphylococcus aureus. The compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as antimicrobial agents .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Protein Kinase Inhibition : The presence of the pyrazole moiety allows for interactions with ATP-binding sites in protein kinases, leading to inhibition of cell signaling pathways critical for parasite survival.
  • Inflammatory Pathway Modulation : By inhibiting cytokine production, the compound may alter inflammatory pathways, providing therapeutic benefits in inflammatory conditions.
  • Membrane Disruption : Some studies suggest that similar compounds can disrupt bacterial membranes, leading to cell lysis and death.

Study 1: Antiparasitic Efficacy

A study conducted on a series of pyrazole derivatives demonstrated that modifications at the piperazine ring significantly enhanced antiparasitic activity against P. falciparum. Compounds were tested in vitro and showed IC50 values in the nanomolar range, indicating potent activity .

Study 2: Anti-inflammatory Activity

In another investigation, a derivative was tested for its ability to inhibit TNF-α production in human macrophages. Results showed a dose-dependent response with significant inhibition observed at concentrations above 5 µM .

Study 3: Antimicrobial Screening

A comprehensive screening against multiple bacterial strains revealed that certain analogs displayed MIC values lower than those of conventional antibiotics. This highlights their potential as alternative antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/PathwayIC50/MIC ValuesReference
AntiparasiticP. falciparumNanomolar range
Anti-inflammatoryTNF-α productionSignificant inhibition at 5 µM
AntimicrobialE. coli, S. aureusLower than standard antibiotics

類似化合物との比較

Key Observations:

  • Bioisosteric Replacements : The target compound’s 3-(methylthio)phenyl group contrasts with ML267’s 4-methoxypyridin-2-yl carbothioamide. Sulfur (methylthio) vs. oxygen (methoxy) substituents may alter electron distribution and metabolic pathways .
  • Heterocyclic Diversity : The furyl group in ’s analog could improve aqueous solubility compared to the target’s methylthio phenyl, but may reduce membrane permeability .
  • Halogenation Effects : Compounds with chloro- or trifluoromethyl-substituted aryl groups (e.g., ) typically exhibit higher target affinity due to increased van der Waals interactions .

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

The synthesis typically involves multi-step reactions starting with pyrazole ring formation via hydrazine and 1,3-diketone condensation, followed by sequential coupling of pyrimidine and piperazine-carboxamide moieties. Key steps include:

  • Solvent selection : Dimethylformamide (DMF) or acetic acid under reflux to enhance reaction efficiency .
  • Coupling agents : EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) for amide bond formation .
  • Purification : Recrystallization or column chromatography to achieve >95% purity .
  • Analytical validation : NMR (¹H, ¹³C) and mass spectrometry (MS) for structural confirmation .

Q. Which spectroscopic techniques are critical for structural characterization?

A combination of methods is required:

  • ¹H/¹³C NMR : Identifies proton environments and carbon frameworks (e.g., pyrazole methyl groups at δ ~2.1–2.5 ppm, piperazine signals at δ ~3.2–3.9 ppm) .
  • IR spectroscopy : Confirms carbonyl (C=O, ~1650 cm⁻¹) and amide (N–H, ~3250 cm⁻¹) groups .
  • High-resolution MS : Validates molecular weight (e.g., ESI-MS m/z 657.2398 [M+H]⁺ in related derivatives) .

Q. What functional groups are pharmacologically significant?

  • Piperazine core : Modulates neurotransmitter receptors (e.g., serotonin, dopamine) .
  • 3,5-Dimethylpyrazole : Enhances anti-inflammatory and antitumor activity via kinase inhibition .
  • Methylthiophenyl group : Improves lipophilicity and membrane permeability .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from structural analogs with subtle substitutions. Strategies include:

  • Comparative SAR analysis : Test derivatives with modified pyrazole (e.g., 3,5-dimethyl vs. 3-methyl) or piperazine substituents .
  • Binding assays : Use radioligand displacement studies (e.g., for serotonin 5-HT₆ receptors) to quantify affinity variations .
  • Cellular models : Validate activity in disease-specific cell lines (e.g., MCF-7 for breast cancer) to contextualize results .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Focus on systematic modifications:

  • Pyrimidine substitution : Replace 2-methyl with trifluoromethyl to assess steric/electronic effects on receptor binding .
  • Piperazine carboxamide : Introduce morpholine or pyridine groups to evaluate solubility and target selectivity .
  • Methylthiophenyl replacement : Test chloro- or fluoro-substituted phenyl rings for enhanced metabolic stability .
  • Data collection : Use HPLC-purity (>98%) and standardized bioassays (e.g., IC₅₀ in kinase panels) .

Q. What strategies improve compound stability under physiological conditions?

  • pH optimization : Buffered solutions (pH 6.5–7.4) to prevent hydrolysis of the carboxamide group .
  • Lyophilization : Stabilize the compound in solid form for long-term storage .
  • Cosolvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility and reduce aggregation .

Q. How can computational modeling guide lead optimization?

  • Docking simulations : Predict binding poses with targets like EGFR or COX-2 using Schrödinger Suite or AutoDock .
  • MD simulations : Assess conformational stability of the piperazine ring in lipid bilayers .
  • ADMET prediction : Tools like SwissADME to optimize logP (target 2–3) and minimize hepatotoxicity .

Q. What reaction conditions maximize synthetic yield?

  • Temperature control : 80–100°C for pyrazole-pyrimidine coupling .
  • Catalyst use : Pd/C for hydrogenation steps to reduce nitro intermediates .
  • Yield optimization :
StepReagentsYieldPurity
Amide couplingEDC/DMAP58–65%98.6–99.5%
PurificationSilica column (CH₂Cl₂:MeOH)70%>99%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。